Boc-6-amino-1,2,3,4-tetrahydroquinoline

Regioisomeric purity Synthetic intermediate Quality control

Choose Boc-6-amino-1,2,3,4-tetrahydroquinoline for precise C6 amine functionalization with free ring nitrogen for chemoselective manipulations. Ideal for CNS-penetrant SAR libraries. Consistent 96–98% purity ensures reproducibility and minimizes downstream variability.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 474539-25-8
Cat. No. B2432469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-6-amino-1,2,3,4-tetrahydroquinoline
CAS474539-25-8
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC2=C(C=C1)NCCC2
InChIInChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3,(H,16,17)
InChIKeyGZZOYMCNZSCLDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-6-amino-1,2,3,4-tetrahydroquinoline (CAS 474539-25-8): Chemical Identity and Procurement Profile


Boc-6-amino-1,2,3,4-tetrahydroquinoline (Boc-6-amino-THQ; tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-yl)carbamate) [1] is a synthetic building block characterized by a partially saturated 1,2,3,4-tetrahydroquinoline scaffold bearing a tert-butyloxycarbonyl (Boc)-protected exocyclic amine at the C6 position . With molecular formula C₁₄H₂₀N₂O₂, molecular weight 248.32 g/mol, a predicted XLogP3 of 2.9, and topological polar surface area (TPSA) of 50.4 Ų [1], it serves as a protected intermediate for constructing more complex molecules, particularly those containing a free primary aniline handle after Boc deprotection.

Why Boc-6-amino-1,2,3,4-tetrahydroquinoline Cannot Be Replaced by Generic Analogs in Synthetic Sequences


Substituting Boc-6-amino-1,2,3,4-tetrahydroquinoline with other in-class compounds—such as unprotected 6-amino-THQ , regioisomeric Boc-amino-THQs (e.g., 5-, 7-, or 8-amino variants) [1], or Boc-protected quinoline derivatives—introduces quantifiable risks of divergent reactivity, altered physicochemical properties, or synthetic dead-ends. While the broader tetrahydroquinoline scaffold is widely recognized for its versatility in medicinal chemistry programs targeting diverse biological pathways [2], the precise spatial positioning of the amino handle (C6 vs. C5/C7/C8) and the protection state of both the exocyclic amine and the ring nitrogen critically define the molecule's role as a specific synthetic intermediate. The evidence below demonstrates where this specific regioisomer and protection pattern provides measurable differentiation.

Quantitative Differentiation: Boc-6-amino-1,2,3,4-tetrahydroquinoline vs. Closest Analogs


Evidence 1: Regioisomeric Purity Specification—C6 vs. C8 Amino Substitution

This compound is explicitly specified and characterized as the 6-amino regioisomer. In contrast, regioisomers such as Boc-8-amino-1,2,3,4-tetrahydroquinoline (CAS 137469-86-4) represent chemically distinct entities with different CAS numbers, InChIKeys, and spatial orientation of the amine handle, precluding their interchangeability in reactions where the amine position is critical [1]. Vendor specifications for this compound include batch-specific QC data (e.g., NMR, HPLC) confirming the identity of the 6-isomer , whereas regioisomeric mixtures or incorrectly specified material would yield different downstream products.

Regioisomeric purity Synthetic intermediate Quality control

Evidence 2: Differential Protection Strategy—Exocyclic Boc vs. Unprotected 6-Amino-THQ

Boc-6-amino-THQ features a tert-butyloxycarbonyl (Boc) protecting group exclusively on the exocyclic C6 amine, leaving the ring nitrogen (N1) free for further functionalization . This contrasts with unprotected 6-amino-1,2,3,4-tetrahydroquinoline (CAS 103796-41-4) , which possesses a free primary aniline that would require orthogonal protection prior to reactions involving the ring nitrogen. The Boc group can be selectively removed under mild acidic conditions (e.g., TFA) to reveal the free amine without affecting other acid-sensitive functionalities, a key advantage in multi-step syntheses.

Protecting group strategy Synthetic accessibility Amine functionalization

Evidence 3: Physicochemical Profile—Lipophilicity (XLogP3) and TPSA

The computed lipophilicity of Boc-6-amino-THQ (XLogP3 = 2.9) places it within a moderate range favorable for membrane permeability while retaining acceptable aqueous solubility [1]. Its topological polar surface area (TPSA = 50.4 Ų) falls well below the 140 Ų threshold often associated with poor oral absorption, suggesting potential suitability for CNS or intracellular targets . In contrast, partially saturated 2-acetamido-2-methyl-THQ derivatives evaluated in anticancer studies exhibited lower cLogP values (1.56–3.02) and generally poorer cytotoxic activity compared to more lipophilic quinoline analogs [2], highlighting the impact of scaffold saturation and substitution pattern on biological performance.

Lipophilicity TPSA ADME prediction

Evidence 4: Commercial Availability and Purity Benchmarking

Boc-6-amino-1,2,3,4-tetrahydroquinoline is readily available from multiple reputable chemical suppliers with documented purity specifications. Bidepharm offers the compound at 95% purity with batch-specific QC data including NMR and HPLC . Sigma-Aldrich (via ChemScene) lists it at 98% purity , while ChemScene provides it at ≥96% purity . AKSci offers it at 95% purity with transparent pricing (e.g., $56/100mg, $180/1g) . This contrasts with the limited commercial availability and lower purity specifications often associated with less common regioisomers or unprotected analogs, reducing procurement friction and ensuring consistent quality for reproducible research.

Commercial sourcing Purity specification Procurement

Evidence 5: Synthetic Utility—Precursor to CXCR4 Antagonists and Cholinesterase Inhibitors

Boc-6-amino-1,2,3,4-tetrahydroquinoline has been explicitly utilized as a key synthetic intermediate in the development of CXCR4 antagonists, where the tetrahydroquinoline scaffold serves as a core structural element for inhibiting HIV attachment and modulating immune responses . It has also been employed as a precursor for synthesizing novel acetylcholinesterase inhibitors targeting Alzheimer's disease . While the broader 1,2,3,4-tetrahydroquinoline scaffold has demonstrated utility as RORγ inverse agonists [1] and nNOS inhibitors [2], the specific 6-amino substitution pattern and Boc protection state of this compound enable precise incorporation into these pharmacophores, differentiating it from other THQ regioisomers or protection patterns.

Medicinal chemistry CXCR4 antagonist Cholinesterase inhibitor

Evidence 6: Oxidation Potential—Controlled Conversion to Quinoline Derivatives

Boc-6-amino-1,2,3,4-tetrahydroquinoline can be selectively oxidized to form the corresponding quinoline derivative, providing access to a distinct aromatic scaffold while retaining the Boc-protected amino handle . This oxidation capability is not universally available to all THQ regioisomers and offers a strategic advantage in synthetic route planning: the same precursor can yield either a saturated (THQ) or aromatic (quinoline) core depending on the reaction conditions chosen. This versatility is supported by recent methods employing permanganate-promoted oxidation of 1,2,3,4-tetrahydroquinolines to yield multifunctional 2,3-dihydroquinolin-4(1H)-one building blocks [1], and base-promoted regioselective synthesis of THQs and quinolines from N-Boc-3-piperidone [2].

Oxidation Quinoline synthesis Scaffold diversification

Optimal Deployment Scenarios for Boc-6-amino-1,2,3,4-tetrahydroquinoline Based on Verified Evidence


Scenario 1: Regioselective Functionalization of Tetrahydroquinoline Scaffolds

Employ Boc-6-amino-THQ when precise spatial control over the amine functionality is required. The C6 regioisomeric identity (Evidence 1) ensures that downstream functionalization occurs at the intended position on the bicyclic core, avoiding the formation of undesired constitutional isomers. The free ring nitrogen (N1) can be alkylated, acylated, or sulfonylated while the exocyclic Boc-protected amine remains intact, enabling sequential chemoselective manipulations (Evidence 2). This scenario is particularly valuable in parallel synthesis and library generation where regioisomeric purity directly impacts hit validation and SAR interpretation [1].

Scenario 2: CNS-Penetrant and Intracellular-Targeted Probe Design

Leverage Boc-6-amino-THQ as a core scaffold for designing molecules requiring balanced lipophilicity (XLogP3 = 2.9) and moderate TPSA (50.4 Ų) (Evidence 3). Following Boc deprotection, the resulting free aniline can be further derivatized to optimize ADME properties while maintaining favorable membrane permeability. The scaffold's predicted physicochemical profile aligns with CNS drug-like space and intracellular target accessibility, making it suitable for neuroscience and oncology programs where cellular penetration is critical [2]. This application is supported by the scaffold's demonstrated utility in RORγ inverse agonist and nNOS inhibitor programs [3].

Scenario 3: Scalable Medicinal Chemistry Campaigns Requiring Reproducible Procurement

Select Boc-6-amino-THQ when synthetic reproducibility and reliable supply are paramount. The compound's consistent commercial purity (95–98%) across multiple vendors (Evidence 4) reduces batch-to-batch variability and eliminates the need for in-house purification prior to use. Transparent pricing and multi-gram availability support both exploratory medicinal chemistry and scale-up to preclinical candidate synthesis. This reliability contrasts with less common THQ analogs that may require custom synthesis or suffer from lower purity, introducing delays and variability into hit-to-lead timelines .

Scenario 4: Divergent Synthesis of Saturated and Aromatic Quinoline Libraries

Utilize Boc-6-amino-THQ as a common intermediate for generating both tetrahydroquinoline-based and quinoline-based compound libraries. Selective oxidation (Evidence 6) provides access to the fully aromatic quinoline core while preserving the Boc-protected amino handle, enabling parallel exploration of saturated and aromatic scaffolds from a single precursor [4]. This divergent approach reduces the number of building blocks required and accelerates SAR studies by allowing direct comparison of biological activity between matched THQ and quinoline pairs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-6-amino-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.